molecular formula C18H24N6O2S B5320224 2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide

2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide

Cat. No.: B5320224
M. Wt: 388.5 g/mol
InChI Key: ZLXVJDXDLZQXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a piperazine moiety, and a phenylacetamide group

Properties

IUPAC Name

2-[4-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-22-8-10-24(11-9-22)17(26)13-27-18-21-20-15(23(18)2)12-16(25)19-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVJDXDLZQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=NN=C(N2C)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the piperazine moiety and the phenylacetamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.